4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-butylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXJVSGOSYWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives.
Butylation: The butyl group can be introduced via alkylation using butyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Alkylation: Butyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: Carbon dioxide or carboxylating agents under high pressure.
Major Products Formed
Substituted Pyrazoles: Products with various substituents replacing the bromine atom.
Alcohols and Esters: Reduction or esterification products of the carboxylic acid group.
Scientific Research Applications
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazole derivatives, focusing on substituents, physicochemical properties, and biological relevance:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Fluorinated derivatives (e.g., difluoromethyl) balance lipophilicity with metabolic stability, making them suitable for agrochemical applications .
Positional Isomerism :
- Bromine at position 4 (vs. 5) influences electronic distribution, affecting reactivity in cross-coupling reactions. For example, 4-bromo derivatives are more reactive in Suzuki-Miyaura couplings than 5-bromo isomers .
Biological Activity: Pyrazole-5-carboxylic acids with bromine and alkyl/aryl groups exhibit diverse bioactivities. For instance, 4-bromo-3-ethyl-1-methyl analogs show antimicrobial properties, while 5-bromo-1-isopropyl derivatives are explored as kinase inhibitors .
Synthetic Utility :
- Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity score 0.78 to the target compound) serves as a versatile intermediate for decarboxylative alkylation or ester hydrolysis .
Biological Activity
4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a bromine atom at the 4-position of the pyrazole ring and a butyl group at the 1-position, contributing to its unique pharmacological profile.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound has been evaluated for its effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were screened, revealing that certain compounds exhibited significant inhibition of COX-2 with selectivity indices indicating reduced gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| 4-Bromo-1-butyl-pyrazole | 75% | 8.22 |
| Diclofenac | 54% | - |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Emerging research suggests that pyrazole derivatives can induce apoptosis in cancer cells. A study demonstrated that this compound effectively induced apoptosis in H146 xenograft tumors in SCID mice, as evidenced by increased cleavage of PARP and caspase-3 . This suggests its potential as a lead compound for developing anticancer therapies.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their biological activities using both in vitro assays and in vivo models. Compounds were tested for anti-inflammatory effects using carrageenan-induced paw edema models, demonstrating significant reductions in inflammation compared to controls .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in inflammatory pathways or induce apoptosis through mitochondrial pathways. The precise mechanisms are still under investigation but are critical for understanding how to optimize this compound for therapeutic use.
Q & A
Basic: What are the common synthetic routes for 4-Bromo-1-butyl-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation of appropriate precursors. For example:
- Step 1 : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2 : Cyclization with butylhydrazine generates the pyrazole ring.
- Step 3 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions.
- Step 4 : Hydrolysis of the ester group (e.g., ethyl or methyl) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc).
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalysts : Use Lewis acids like ZnCl₂ or CuI to accelerate bromination, reducing reaction time from 24h to 6–8h .
- Purification : For the final carboxylic acid, recrystallization from ethanol/water (1:3 v/v) achieves >98% purity, as confirmed by melting point analysis and ¹H NMR .
Data Contradiction : Some protocols report lower yields (~50%) when scaling up; iterative optimization of stoichiometry (e.g., 1.2 eq NBS) is critical .
Basic: What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 4-bromo group enables transition-metal-catalyzed couplings , such as:
- Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) to form biaryl derivatives.
- Buchwald-Hartwig Amination : Introduce amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for functionalized pyrazole analogs .
Mechanistic Insight : Bromine’s electronegativity polarizes the pyrazole ring, enhancing oxidative addition with Pd(0) catalysts. Monitor regioselectivity via LC-MS to avoid byproducts .
Advanced: What in vitro assays are suitable for evaluating its bioactivity?
- σ Receptor Binding : Competitive assays using [³H]-DTG (guinea pig brain membranes) to assess antagonism, with IC₅₀ values <1 µM indicating high affinity .
- Antimitotic Activity :
Basic: How can photophysical properties of this compound be studied?
- UV-Vis Spectroscopy : Record absorbance in solvents of varying polarity (e.g., DMSO, hexane). The bromine substituent typically induces a redshift (~356 nm in DMSO) .
- Fluorescence Quenching : Titrate with metal ions (e.g., Cu²⁺) to assess binding affinity via Stern-Volmer plots .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Mulliken charges) and predict reactive sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina. The butyl chain may occupy hydrophobic pockets, enhancing binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
